3-[(4-Iodophenoxy)methyl]piperidine hydrochloride
Overview
Description
“3-[(4-Iodophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClINO1. It has a molecular weight of 353.63 g/mol1. This compound is not intended for human or veterinary use and is primarily used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-[(4-Iodophenoxy)methyl]piperidine hydrochloride”. However, compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor2.Molecular Structure Analysis
The molecular structure of “3-[(4-Iodophenoxy)methyl]piperidine hydrochloride” is based on its molecular formula C12H17ClINO1. However, the specific structural details are not available in the retrieved information.
Chemical Reactions Analysis
The specific chemical reactions involving “3-[(4-Iodophenoxy)methyl]piperidine hydrochloride” are not available in the retrieved information. However, it’s worth noting that the compound is stable under normal conditions and does not decompose easily3.Physical And Chemical Properties Analysis
“3-[(4-Iodophenoxy)methyl]piperidine hydrochloride” is a white crystalline powder that is soluble in water and ethanol3. It has a melting point of 182-185°C3 and a molecular weight of 324.60 g/mol3.Scientific Research Applications
Paroxetine Hydrochloride Analogs
- Paroxetine hydrochloride, a compound structurally related to 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride, is a selective serotonin reuptake inhibitor used in treating various psychiatric disorders. The compound's spectroscopic data, stability, preparation methods, and pharmacological effects are extensively documented, offering insights into the potential applications of structurally similar compounds like 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride (Germann, Ma, Han, & Tikhomirova, 2013).
Crystal and Molecular Structure Studies
- Crystal and molecular structure analyses, as in the case of 4-carboxypiperidinium chloride, provide fundamental understanding of similar compounds. These studies help in determining conformational behavior, which is crucial in drug design and synthesis (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis of Piperidine Derivatives
- The synthesis of piperidine derivatives, such as 2,3-disubstituted pyrrolidines and piperidines, showcases methods that could be adapted for synthesizing 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride and its derivatives. These synthesis methods are significant for producing compounds with potential medicinal properties (Boto, Hernández, de Leon, & Suárez, 2001).
Chemical and Biological Properties
- Research on piperidine derivatives, such as the toxicity of certain bis Mannich bases and corresponding piperidinols, provides valuable information on the biological activities and safety profiles of related compounds like 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride. These studies are essential for assessing potential therapeutic applications (Gul, Gul, & Erciyas, 2003).
Estrogen Receptor Modulation
- Studies on compounds like 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, which are tunable estrogen receptor modulators, indicate the potential of piperidine-based compounds in hormone-related therapies. These insights could guide the exploration of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride in similar applications (Sato, Ohta, Kaise, Aoto, & Endo, 2016).
Safety And Hazards
This compound is classified as an irritant4. However, the specific safety data sheet (SDS) for “3-[(4-Iodophenoxy)methyl]piperidine hydrochloride” was not found in the retrieved information.
Future Directions
The future directions for “3-[(4-Iodophenoxy)methyl]piperidine hydrochloride” are not specified in the retrieved information. However, given its use in research, it may have potential applications in the development of new chemical reactions or pharmaceutical drugs.
Please note that this analysis is based on the information available and retrieved from the web search. For more detailed and accurate information, please refer to scientific literature or contact a chemical expert.
properties
IUPAC Name |
3-[(4-iodophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDWEDVLUHDYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220019-89-5 | |
Record name | Piperidine, 3-[(4-iodophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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